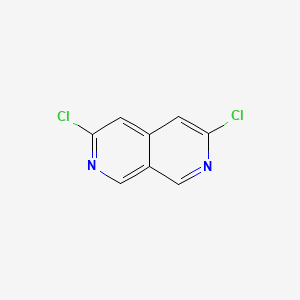

3,6-Dichloro-2,7-naphthyridine

Descripción

Structure

2D Structure

Propiedades

Fórmula molecular |

C8H4Cl2N2 |

|---|---|

Peso molecular |

199.03 g/mol |

Nombre IUPAC |

3,6-dichloro-2,7-naphthyridine |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-1-5-2-8(10)12-4-6(5)3-11-7/h1-4H |

Clave InChI |

UCFSJCZRCTZGCF-UHFFFAOYSA-N |

SMILES canónico |

C1=C2C=C(N=CC2=CN=C1Cl)Cl |

Origen del producto |

United States |

Chemical Reactivity and Transformation Studies of 3,6 Dichloro 2,7 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 2,7-naphthyridine (B1199556) ring system, amplified by the inductive effect of the two chlorine atoms, makes 3,6-dichloro-2,7-naphthyridine highly susceptible to nucleophilic aromatic substitution (SNAr).

The two chlorine atoms at the C-3 and C-6 positions exhibit different reactivity profiles toward nucleophiles, allowing for selective functionalization. The positions α to the nitrogen atoms (C-1 and C-8) and γ to the nitrogen atoms (C-3 and C-6) are electronically activated for nucleophilic attack. In the case of this compound, both chloro-substituted carbons are γ to a ring nitrogen.

Studies on related dichloronaphthyridine systems, such as 1,3-dichloro-2,7-naphthyridines, have shown that the chlorine at the C-1 position is typically more labile. For instance, reaction with substituted piperazines in ethanol (B145695) leads to selective substitution at the C-1 position, leaving the C-3 chlorine intact. mdpi.comresearchgate.net This suggests that the position α to a nitrogen is more activated than a γ position. While direct comparative studies on this compound are less common, principles from analogous systems like dichloropyridines and other dichloronaphthyridines indicate that the relative reactivity of the C-3 and C-6 positions can be influenced by the nucleophile and reaction conditions. researchgate.net In many heteroaromatic systems, the most electron-deficient carbon is the preferred site for initial SNAr. baranlab.org

The outcome of a substitution reaction can be governed by either kinetic or thermodynamic control. libretexts.org A kinetically controlled reaction yields the product that is formed fastest, which usually involves the reaction pathway with the lowest activation energy. libretexts.org In contrast, a thermodynamically controlled reaction, often achieved at higher temperatures or longer reaction times, yields the most stable product. libretexts.org

For SNAr reactions, the stability of the intermediate Meisenheimer complex plays a crucial role in determining the reaction pathway. The relative energies of the transition states leading to substitution at C-3 versus C-6 dictate the regioselectivity under kinetic control. wuxiapptec.com Factors such as solvent polarity and the ability of the solvent to act as a hydrogen-bond acceptor can significantly influence the regioselectivity by stabilizing one transition state over another. researchgate.net For example, studies on 2,6-dichloro-3-(methoxycarbonyl)pyridine showed that the regioselectivity could be inverted by changing the solvent from dichloromethane (B109758) to DMSO. researchgate.net While specific activation parameters for this compound are not widely reported, the principles of kinetic and thermodynamic control are fundamental to predicting and rationalizing the observed product distributions in its SNAr reactions. samipubco.commdpi.com

The differential reactivity of the C-3 and C-6 positions makes this compound an excellent substrate for diversity-oriented synthesis. This strategy involves the sequential and controlled reaction of the dichloro-scaffold with different nucleophiles to generate a library of structurally diverse molecules. rsc.orgresearchgate.net

By carefully selecting reaction conditions (e.g., temperature, stoichiometry of the nucleophile), it is possible to achieve monosubstitution at the more reactive position. The resulting mono-chloro, mono-substituted 2,7-naphthyridine can then be subjected to a second SNAr reaction with a different nucleophile to install a second, distinct functional group. This stepwise approach allows for the creation of asymmetrically substituted 3,6-disubstituted-2,7-naphthyridines, which would be challenging to synthesize otherwise. This method has been effectively applied to other polyhalogenated heterocycles to build complex molecular architectures. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the chlorine atoms on the this compound scaffold serve as handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a powerful tool for creating C-C bonds. This reaction has been applied to various dichloronaphthyridine isomers. evitachem.comresearchgate.net For this compound, selective Suzuki-Miyaura coupling can be achieved.

Research has shown that site-selectivity in the Suzuki-Miyaura coupling of dihaloheterocycles is influenced by both electronic and steric factors. nih.govrsc.org Generally, oxidative addition of palladium occurs preferentially at the most electron-deficient carbon-halogen bond. nih.gov In a related system, 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine, cobalt-catalyzed cross-coupling with Grignard reagents resulted in monoalkylation, demonstrating that selective functionalization is feasible. nih.govacs.org While palladium-catalyzed Suzuki reactions on this compound itself are not extensively documented with specific examples in the search results, the principles derived from similar substrates are directly applicable. researchgate.netrsc.org

For instance, studies on other dihalopyridines and dihalonaphthyridines demonstrate that sequential, regioselective Suzuki couplings are possible. rsc.orgacs.org Typically, the first coupling reaction proceeds under milder conditions, and the introduction of an electron-donating aryl or alkyl group deactivates the heterocyclic ring towards the second coupling, which may require more forcing conditions. nih.gov This allows for either mono- or difunctionalization.

Below is a representative table illustrating potential Suzuki-Miyaura coupling reactions based on established protocols for similar substrates.

| Entry | Boronic Acid/Ester | Catalyst System (Catalyst/Ligand) | Base | Solvent | Expected Product Type |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Mono- or Di-phenylated 2,7-naphthyridine |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Mono- or Di-(4-methoxyphenyl)-2,7-naphthyridine |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF | Mono- or Di-(thiophen-2-yl)-2,7-naphthyridine |

| 4 | Methylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | Mono- or Di-methylated 2,7-naphthyridine |

Cobalt-Catalyzed Cross-Couplings with Organometallic Reagents

Recent research has highlighted the utility of cobalt catalysts as a more sustainable and cost-effective alternative to precious metals like palladium for cross-coupling reactions. rsc.orgnih.gov Cobalt-catalyzed cross-couplings have proven effective for the functionalization of various halogenated N-heterocycles, including naphthyridines. nih.govacs.org

Specifically, CoCl₂ has been shown to catalyze the cross-coupling of chloronaphthyridines with both alkyl and aryl Grignard reagents (organomagnesium halides). nih.govacs.org For instance, the reaction of 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine with 2-phenylethylmagnesium bromide in the presence of 5% CoCl₂ resulted in the monoalkylated product in 80% yield. nih.govacs.org This methodology has also been extended to bis-arylation reactions. acs.org Furthermore, cobalt-catalyzed Negishi-type couplings using arylzinc reagents have been developed, which are particularly effective for C(sp²)–C(sp²) bond formation. nih.govacs.org The addition of ligands like sodium formate (B1220265) can significantly enhance the scope and efficiency of these cobalt-catalyzed reactions. nih.govacs.org

Interactive Table: Cobalt-Catalyzed Cross-Coupling of Halogenated Naphthyridines

| Halonaphthyridine Substrate | Organometallic Reagent | Catalyst System | Product | Yield (%) | Reference |

| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | 2-phenylethylmagnesium bromide | 5% CoCl₂ | 3-chloro-1,8-dimethyl-6-(2-phenylethyl)-2,7-naphthyridine | 80 | nih.govacs.org |

| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | 4-trimethylsilylphenylmagnesium bromide | 5% CoCl₂ | 3,6-bis(4-trimethylsilylphenyl)-1,8-dimethyl-2,7-naphthyridine | Not specified | acs.org |

| 1-chloro-2,7-naphthyridine | Phenylzinc chloride | CoCl₂·2LiCl / HCO₂Na | 1-phenyl-2,7-naphthyridine | 80-82 | nih.govacs.org |

| 1-chloro-4-iodo-2,7-naphthyridine (after initial Pd-coupling) | Arylzinc chloride | Co catalyst | Mixed bisarylated naphthyridine | 91 | nih.govacs.org |

Other Metal-Catalyzed Functionalization Strategies

Beyond palladium and cobalt, other transition metals can be employed for the functionalization of this compound. While specific examples for this exact substrate are limited in the provided search results, the general principles of metal-catalyzed cross-coupling can be extrapolated. Nickel catalysts, for example, are often used in Negishi couplings and can be a cost-effective alternative to palladium. wikipedia.org Iron-catalyzed cross-couplings have also been explored for functionalizing chloronaphthyridines, although their scope may be more limited compared to cobalt-catalyzed reactions. nih.gov The choice of metal catalyst can influence the regioselectivity of reactions involving polyhalogenated substrates, allowing for stepwise functionalization. nih.govacs.org

Electrophilic Aromatic Substitution on Activated 3,6-Dichloro-2,7-naphthyridines

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. total-synthesis.comresearchgate.net However, the electron-deficient nature of the pyridine (B92270) rings in naphthyridine makes them generally unreactive towards EAS unless activated by electron-donating groups. The chlorine atoms on this compound are electron-withdrawing, further deactivating the ring system to this type of transformation.

Therefore, direct electrophilic substitution on the parent this compound is challenging. For EAS to occur, the naphthyridine ring must first be activated. This can be achieved by introducing strong electron-donating groups onto the ring system through the cross-coupling reactions described previously. For instance, after converting the chloro substituents to amino or alkoxy groups, the resulting electron-rich naphthyridine could potentially undergo EAS reactions like nitration or halogenation at the remaining C-H positions. The directing effects of the existing substituents would then determine the position of the incoming electrophile. total-synthesis.com

Functionalization at the Naphthyridine Nitrogen Atoms

The nitrogen atoms in the 2,7-naphthyridine ring are basic and nucleophilic, making them susceptible to functionalization. One common reaction is N-alkylation, where an alkyl halide reacts with the nitrogen to form a quaternary naphthyridinium salt. This transformation can alter the electronic properties and solubility of the molecule. Another important reaction is N-oxidation, typically using a peroxy acid, to form the corresponding N-oxide. N-oxidation can activate the naphthyridine ring for further transformations. For example, it can facilitate nucleophilic substitution at the alpha and gamma positions relative to the N-oxide. mdpi.com While specific studies on the N-functionalization of this compound were not found, these are general and expected reactivity patterns for the naphthyridine scaffold.

Rearrangement Reactions Involving the Naphthyridine Scaffold (e.g., Smiles Rearrangement)

The 2,7-naphthyridine scaffold is susceptible to various rearrangement reactions, with the Smiles rearrangement being a notable and well-documented transformation. researchgate.netresearchgate.netnih.govnih.govmdpi.com This intramolecular nucleophilic aromatic substitution reaction has been effectively utilized to synthesize novel and complex heterocyclic systems derived from 2,7-naphthyridine precursors. researchgate.netresearchgate.net

Research has demonstrated that the Smiles rearrangement can be initiated in the 2,7-naphthyridine series, providing a pathway to 1-amino-3-oxo-2,7-naphthyridines. researchgate.netresearchgate.net These compounds, in turn, serve as valuable synthons for the creation of more complex fused heterocyclic systems, such as furo[2,3-c]-2,7-naphthyridines. researchgate.netresearchgate.net

Studies involving derivatives such as 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles have provided significant insights into the scope and mechanism of these rearrangements. nih.govmdpi.com For instance, the reaction of 1-amino-3-chloro-2,7-naphthyridine derivatives with 2-mercaptoethanol (B42355) yields corresponding thioethers. nih.gov These intermediates subsequently undergo a Smiles rearrangement to produce 1-amino-3-oxo-2,7-naphthyridines in high yields. nih.gov

The propensity for rearrangement is influenced by several factors, including the nature of the substituents on the naphthyridine ring and the reaction conditions. nih.gov In the case of 1,3-diamino-2,7-naphthyridines, the rearrangement is affected by the steric properties of the substituent at the 7th position and the cyclic amine at the 1st position. nih.gov Conversely, the rearrangement of 1-amino-3-oxo-2,7-naphthyridines appears to proceed more rapidly and is less influenced by the nature of alkyl and cyclic amine groups. nih.gov

The reaction mechanism for the formation of rearranged products from 1,3-diamino-2,7-naphthyridines and 1-amino-3-oxo-2,7-naphthyridines has been proposed to proceed through a nucleophilic attack on the cyano group. nih.govnih.gov Computational studies, such as the calculation of electrostatic potential (ESP) charges, suggest a significant increase in the positive charge on the cyano group, which likely enhances its reactivity towards nucleophilic attack and facilitates the rearrangement process. nih.govnih.gov

Detailed research findings on the rearrangement of 1,3-diamino-2,7-naphthyridine derivatives are presented in the table below. The starting materials for these transformations are 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines, which are reacted with primary amines.

| Starting Material (Derivative of 2,7-Naphthyridine) | Reactant (Primary Amine) | Reaction Time (h) | Rearranged Product | Yield (%) |

|---|---|---|---|---|

| 7-iso-propyl-1-(pyrrolidin-1-yl)-3-amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | n-butylamine | 15 | 8-Amino-2-isobutyl-6-(pyrrolidin-1-yl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 62 |

| 7-iso-propyl-1-(piperidin-1-yl)-3-amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | n-butylamine | 15 | 8-Amino-2-isobutyl-6-(piperidin-1-yl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 65 |

| 7-iso-butyl-1-(pyrrolidin-1-yl)-3-amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | n-butylamine | 15 | 8-Amino-2-isobutyl-6-(pyrrolidin-1-yl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 59 |

| 7-benzyl-1-(pyrrolidin-1-yl)-3-amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | n-butylamine | 15 | 8-Amino-2-benzyl-6-(pyrrolidin-1-yl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 67 |

3,6 Dichloro 2,7 Naphthyridine As a Versatile Synthetic Synthon

Construction of Substituted 2,7-Naphthyridine (B1199556) Derivatives

The chlorine atoms on the 3,6-dichloro-2,7-naphthyridine ring are amenable to substitution through various cross-coupling reactions, allowing for the introduction of a wide array of alkyl and aryl groups. Cobalt-catalyzed cross-coupling reactions have proven particularly effective for this purpose.

Research has demonstrated that 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine can be selectively functionalized using organometallic reagents. acs.org For instance, the reaction with alkylmagnesium reagents, such as 2-phenylethylmagnesium bromide, in the presence of a cobalt(II) chloride catalyst, results in the mono-substitution of one chlorine atom. acs.org Furthermore, bis-arylation can be achieved with arylmagnesium reagents. acs.org The use of different arylmagnesium bromides, such as 4-(trimethylsilyl)phenylmagnesium bromide and mesitylmagnesium bromide, allows for the synthesis of symmetrically substituted 3,6-diaryl-2,7-naphthyridines in good to excellent yields. acs.org

These cobalt-catalyzed reactions can also be performed with arylzinc halides, often in the presence of a CoCl₂·2LiCl complex and sodium formate (B1220265), to yield polyfunctional arylated naphthyridines. acs.org This methodology is not only efficient but also leads to the creation of novel fluorescent materials, highlighting the importance of this compound in materials science. acs.org

Table 1: Examples of Cobalt-Catalyzed Cross-Coupling Reactions

| Starting Material | Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | 2-phenylethylmagnesium bromide | CoCl₂ (5%) | Monoalkylated naphthyridine | 80% | acs.org |

| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | 4-(trimethylsilyl)phenylmagnesium bromide | CoCl₂ (5%) | 3,6-bis(4-(trimethylsilyl)phenyl)-1,8-dimethyl-2,7-naphthyridine | 62% | acs.org |

| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | 4-anisylmagnesium bromide | CoCl₂ (5%) | 3,6-bis(4-methoxyphenyl)-1,8-dimethyl-2,7-naphthyridine | 73% | acs.org |

| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | mesitylmagnesium bromide | CoCl₂ (5%) | 3,6-dimesityl-1,8-dimethyl-2,7-naphthyridine | 93% | acs.org |

Precursor to Fused Polycyclic Heterocyclic Systems

Beyond simple substitution, this compound serves as an excellent starting point for synthesizing more complex, fused polycyclic heterocyclic systems. The strategic manipulation of its chloro substituents allows for sequential reactions that build additional rings onto the naphthyridine core.

The synthesis of pyrazolo[3,4-c]-2,7-naphthyridines from dichlorinated precursors is a well-established route. mdpi.comresearchgate.net The process typically begins with a selective nucleophilic aromatic substitution (SNAr) on a 1,3-dichloro-2,7-naphthyridine derivative, where an amine (such as a substituted piperazine) displaces the chlorine atom at the 1-position. mdpi.com The resulting 3-chloro-2,7-naphthyridine intermediate is then treated with hydrazine (B178648) hydrate. mdpi.com This second step involves another nucleophilic substitution of the remaining chlorine atom at the 3-position by hydrazine, which is immediately followed by an intramolecular cyclization to form the fused pyrazole (B372694) ring, yielding the final pyrazolo[3,4-c]-2,7-naphthyridine product in high yields (76-88%). mdpi.com This method has been used to create libraries of compounds for biological screening. mdpi.comresearchgate.netogarev-online.ru

Table 2: Synthesis of Substituted Pyrazolo[3,4-c]-2,7-naphthyridin-11-amines

| Intermediate (3-Chloro-2,7-naphthyridine derivative) | Reaction Condition | Product | Yield | Reference |

|---|---|---|---|---|

| 7-Isopropyl-3-chloro-1-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | N₂H₄·H₂O, BuOH, reflux | 7-Isopropyl-5-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]-2,7-naphthyridin-11-amine | 76-88% | mdpi.com |

| 1,3-Dichloro-7-cyclohexyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Hydrazine hydrate | 7-Cyclohexyl-6,7,8,9-tetrahydro-3H-pyrazolo-[3,4-c]-2,7-naphthyridine-1,5-diamines | Not specified | ogarev-online.ru |

The versatility of chloro-substituted naphthyridines extends to the synthesis of other fused systems like isoxazolo[5,4-c]-2,7-naphthyridines. nih.gov The synthesis starts with a 1-amino-3-chloro-2,7-naphthyridine derivative, which is itself prepared from a dichloro precursor. nih.govresearchgate.net This starting material is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium ethoxide. nih.gov The reaction proceeds through a coupling reaction between the cyano group on the naphthyridine ring and hydroxylamine, forming an intermediate amidoxime. This intermediate then undergoes intramolecular cyclization to furnish the fused isoxazolo[5,4-c]-2,7-naphthyridine ring system in moderate yields. nih.gov

The synthesis of the specific isomer Benzo[c]pyrazolo researchgate.netbldpharm.comnaphthyridine from a this compound precursor is not well-documented in the surveyed scientific literature. However, related isomers such as benzo[c]pyrazolo mdpi.comnih.govnaphthyridines have been synthesized through different pathways. One notable method is an environmentally benign, multi-component "on-water" reaction. rsc.org This protocol involves the Knoevenagel condensation of isatin (B1672199) with malononitrile, followed by a Michael addition with 3-aminopyrazole, and subsequent basic hydrolysis, cyclization, and aromatization to give the target benzo[c]pyrazolo mdpi.comnih.govnaphthyridine derivatives. rsc.org This approach highlights a green chemistry strategy for building complex fused heterocycles, though it does not employ this compound as a starting material.

The this compound framework is instrumental in building furo- and thieno-fused polyheterocyclic systems. Specifically, derivatives like 1-amino-3-chloro-7-alkyl-tetrahydro-2,7-naphthyridines are key intermediates. nih.gov

To construct the thieno[2,3-c]-2,7-naphthyridine system, the 3-chloro intermediate is alkylated with ethyl 2-mercaptoacetate. The resulting S-alkylated derivative then undergoes cyclization to form the fused thiophene (B33073) ring. nih.gov

A similar strategy is used for the furo[2,3-c]-2,7-naphthyridine system. In this case, the 3-chloro group is first converted to a 3-oxo group via a Smiles rearrangement. nih.gov This 3-oxo-2,7-naphthyridine is then O-alkylated with ethyl chloroacetate, and the subsequent product is cyclized in the presence of sodium ethoxide to yield the fused furan (B31954) ring. nih.gov These methods provide access to complex heterocyclic systems that are of interest for their potential biological activities. nih.govarkat-usa.org

Development of Ligands for Coordination Chemistry

The unique electronic properties and rigid structure of the 2,7-naphthyridine scaffold make it an attractive platform for designing ligands for coordination chemistry. The functionalization of the this compound precursor is a key step in creating ligands with specific coordination properties and functionalities.

Substituted 2,7-naphthyridines, prepared via methods like the cobalt-catalyzed cross-couplings, can act as N-heterocyclic donors. acs.org These ligands have been used to synthesize bimetallic and polymetallic complexes. uni-muenchen.de The resulting arylated naphthyridines can be highly fluorescent, with quantum efficiencies reaching up to 95% and long excited-state lifetimes, making them valuable in the development of new materials for optical and electronic applications. acs.orgacs.org The ability to introduce various functional groups allows for the fine-tuning of the electronic and steric properties of the ligands, which in turn influences the geometry, reactivity, and physical properties of the resulting metal complexes.

Applications in Supramolecular Chemistry Research

Researchers have successfully synthesized novel 2,7-naphthyridine derivatives through various reaction mechanisms. rsc.org These studies, while not focused on supramolecular assembly, lay the groundwork for creating more complex structures. The reactivity of substituted 2,7-naphthyridines has been a subject of investigation, with methods developed to calculate and predict their spectral characteristics, which is crucial for the characterization of any resulting supramolecular systems. mdpi.com

The synthesis of 1,3-diamino-2,7-naphthyridines and 1-amino-3-oxo-2,7-naphthyridines has been described, highlighting the chemical versatility of the 2,7-naphthyridine core. mdpi.com Such functionalized derivatives could, in principle, be employed as synthons for larger, self-assembling structures. The chloro-substituted precursors mentioned in these studies, such as 3-chloro-7-isobutyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, demonstrate the accessibility of halogenated 2,7-naphthyridines which could undergo further reactions to build supramolecular motifs. mdpi.com

While the focus of much of the available literature is on other isomers, particularly 1,8-naphthyridine (B1210474), the principles of self-assembly observed in those systems could be extrapolated to 2,7-naphthyridine derivatives. For instance, 2,7-disubstituted-1,8-naphthyridines have been shown to self-assemble into infinite one-dimensional tapes in the solid state. rsc.orgsoton.ac.uk This behavior is driven by intermolecular interactions, a concept central to supramolecular chemistry. Similarly, macrocycles have been synthesized using 1,8-naphthyridine dicarbonyl chlorides, indicating the potential for creating host-guest systems. researchgate.netchemrxiv.org The development of synthetic routes to 2,7-diamino-1,8-naphthyridine as a building block for supramolecular chemistry further underscores the utility of the naphthyridine scaffold in this field. researchgate.netacs.org

The table below summarizes research on related naphthyridine compounds that suggests potential avenues for the application of this compound in supramolecular chemistry.

| Naphthyridine Derivative Family | Supramolecular Application/Concept | Key Findings |

| 2,7-Disubstituted-1,8-naphthyridines | Self-assembly into 1D tapes | Forms infinite tapes in the solid state, analogous to 2,6-disubstituted pyridines. rsc.orgsoton.ac.uk |

| 1,8-Naphthyridine-2,7-dialdehydes | Precursors for macrocycles and polymers | Can react with pyrrole (B145914) to form either polymers or macrocycles depending on reaction conditions. researchgate.netasianpubs.org |

| 2,7-Diamido-1,8-naphthyridines | Supramolecular graft copolymers | Utilized in acyclic diene metathesis (ADMET) polymerization to form copolymers with quadruple hydrogen bond motifs. acs.org |

| 1,8-Naphthyridine-based Macrocycles | Host-guest chemistry | Forms bimetallic copper(I) complexes, demonstrating coordination chemistry potential. chemrxiv.org |

Advanced Spectroscopic and Structural Elucidation Methodologies in 3,6 Dichloro 2,7 Naphthyridine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,6-dichloro-2,7-naphthyridine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for unambiguous assignment of the molecule's regiochemistry.

In the ¹H NMR spectrum, the aromatic protons of the 2,7-naphthyridine (B1199556) core are expected to exhibit distinct chemical shifts and coupling patterns. Due to the symmetrical nature of the 3,6-dichloro substitution, a simplified spectrum is anticipated. The protons at positions 1 and 8 would be chemically equivalent, as would the protons at positions 4 and 5. This equivalence leads to two distinct signals in the aromatic region, likely appearing as doublets due to coupling with their respective ortho-protons. The precise chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the nitrogen atoms within the bicyclic system. For instance, in related naphthyridine derivatives, protons adjacent to a nitrogen atom and a chlorine-substituted carbon typically appear at downfield shifts. mdpi.comnih.gov

The ¹³C NMR spectrum provides complementary information. Six distinct signals would be expected for the eight carbon atoms of the naphthyridine ring, with C1/C8, C3/C6, and C4/C5 being chemically equivalent pairs. The carbons directly bonded to the chlorine atoms (C3 and C6) would show a significant downfield shift due to the deshielding effect of the halogen. The remaining carbon signals can be assigned based on their chemical shifts and by using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals. These techniques are crucial for confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on general principles and data from related naphthyridine structures, as specific experimental data for this compound is not widely available in the literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1/C8 | ~8.5 - 9.0 | ~150 - 155 |

| H1/H8 | ~8.5 - 9.0 | - |

| C3/C6 | - | ~155 - 160 |

| C4/C5 | ~7.5 - 8.0 | ~120 - 125 |

| H4/H5 | ~7.5 - 8.0 | - |

| C4a/C8a | - | ~140 - 145 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of this compound is C₈H₄Cl₂N₂. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm this formula. The calculated monoisotopic mass of this compound is approximately 197.975 g/mol . nih.gov

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks. For a molecule with two chlorine atoms, the M, M+2, and M+4 peaks will appear in a ratio of approximately 9:6:1, providing clear evidence for the presence of two chlorine atoms.

Gas chromatography coupled with mass spectrometry (GC/MS) can be used to both separate the compound from any impurities and to obtain its mass spectrum. uni-muenchen.de The fragmentation pattern observed in the mass spectrum can offer additional structural information. Under electron ionization (EI), the molecule is expected to fragment in a predictable manner, with initial losses likely involving the chlorine atoms or the expulsion of small neutral molecules like HCN. The stability of the naphthyridine ring would influence the fragmentation pathways.

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (approx.) | Relative Abundance |

| [M]⁺ | 198 | 100% |

| [M+2]⁺ | 200 | 65% |

| [M+4]⁺ | 202 | 10% |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations, typically above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the naphthyridine ring system will give rise to a series of bands in the 1600-1400 cm⁻¹ region. niscpr.res.in The C-Cl stretching vibrations are expected to appear in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹. The specific positions of these bands are characteristic of the substitution pattern on the aromatic ring. The out-of-plane C-H bending vibrations, which appear below 900 cm⁻¹, can also be indicative of the substitution pattern. For related dichloropyridazine compounds, C-Cl stretching vibrations have been observed around 760 cm⁻¹ in the FTIR spectrum. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric vibrations of the molecule, in particular, tend to give strong Raman signals. The combination of both IR and Raman data allows for a more complete vibrational analysis of the molecule.

Table 3: General Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C/C=N Ring Stretch | 1600 - 1400 |

| C-H In-Plane Bend | 1300 - 1000 |

| C-H Out-of-Plane Bend | 900 - 650 |

| C-Cl Stretch | 800 - 600 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Computational Chemistry and Theoretical Investigations of 3,6 Dichloro 2,7 Naphthyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For a molecule like 3,6-dichloro-2,7-naphthyridine, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These calculations are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

For instance, DFT has been employed to study other naphthyridine isomers to understand their aromaticity and the influence of nitrogen atom positioning on their electronic properties. mdpi.com Similar calculations on this compound would involve optimizing the molecule's geometry to find its most stable conformation. Subsequent calculations could then determine key electronic descriptors.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

This interactive table presents theoretical electronic properties that could be obtained for this compound using DFT calculations. Note: These values are illustrative and based on typical results for similar heterocyclic compounds; they are not from a published study on this specific molecule.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

DFT calculations are also instrumental in predicting reactivity. For related dichloronaphthyridine derivatives, computational methods have been used to understand the stability of intermediates and transition states in synthetic pathways. evitachem.com This approach could be applied to predict the regioselectivity of substitution reactions on the this compound scaffold.

Molecular Dynamics Simulations of Reaction Pathways

MD simulations have been used to explore the binding modes of other naphthyridine derivatives with protein receptors, such as CDK8 inhibitors. tandfonline.com For this compound, an MD simulation could model the molecule's interactions with solvent molecules, providing insights into solvation effects and how they might influence reaction kinetics. Furthermore, if this compound were being investigated as a potential pharmaceutical, MD simulations would be crucial for understanding its binding stability and dynamics within a target protein's active site.

Conformation Analysis and Intermolecular Interaction Studies

The three-dimensional structure and potential for non-covalent interactions are critical to a molecule's function. Conformation analysis, often performed using computational methods like DFT or molecular mechanics, can identify the most stable spatial arrangements of a molecule. For a rigid heterocyclic system like this compound, the planarity of the ring system would be a key feature to confirm.

Studies on related systems, such as substituted ureas complexed with aminonaphthyridines, have utilized quantum chemical calculations to investigate intermolecular hydrogen bonding. researchgate.net For this compound, computational methods could predict how it might interact with other molecules through halogen bonding (involving the chlorine atoms) or pi-stacking, which are important in crystal packing and molecular recognition.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides highly accurate predictions of various spectroscopic properties, which are invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: DFT calculations are a reliable method for predicting ¹H and ¹³C NMR chemical shifts. nih.gov This involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. By comparing the calculated shifts with experimental spectra, one can confirm the structure of synthesized compounds. High-accuracy predictions often account for conformational isomers and solvent effects. nih.gov

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

This interactive table shows a hypothetical set of predicted ¹³C NMR chemical shifts for this compound. Note: These are example values for illustrative purposes and are not derived from a specific computational study.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 145.2 |

| C3 | 152.0 |

| C4 | 120.5 |

| C4a | 140.1 |

| C5 | 118.9 |

| C6 | 150.8 |

| C8 | 148.3 |

| C8a | 138.7 |

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is another important application of DFT. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the frequencies and intensities of the molecule's vibrational modes. nih.govgaussian.com This computational analysis aids in the assignment of peaks in experimental vibrational spectra. For this compound, such calculations would predict the characteristic stretching and bending frequencies associated with the C-Cl, C-N, and C-H bonds, as well as the vibrations of the naphthyridine core.

Emerging Research Directions and Future Perspectives for 3,6 Dichloro 2,7 Naphthyridine Chemistry

Development of Novel and Sustainable Synthetic Approaches

The future of synthesizing 3,6-dichloro-2,7-naphthyridine and its derivatives is increasingly geared towards sustainability and efficiency. Current research into related naphthyridine compounds highlights a trend away from harsh reaction conditions and towards greener alternatives.

Another avenue involves microwave-assisted synthesis, which has been successfully applied to produce 1,7-naphthyridines. sphinxsai.com This method is noted for being easy, efficient, clean, and environmentally friendly, often leading to excellent yields and high purity. sphinxsai.com Exploring microwave irradiation for the key cyclization and chlorination steps in the synthesis of this compound could drastically shorten reaction times and improve energy efficiency.

Furthermore, improving existing methods, such as the Vilsmeier-Haack reaction or cyclocondensation reactions, by using milder reagents and catalysts is an active area of research. nih.govresearchgate.net The development of catalytic cycles that can be reused, such as the iodine catalyst in some Skraup reactions for 1,5-naphthyridines, presents a model for future sustainable processes. nih.gov

Exploration of Untapped Reactivity Manifolds

The two chlorine atoms on the this compound ring are prime sites for functionalization, primarily through cross-coupling and nucleophilic substitution reactions. While these reactions are established, significant potential remains for exploring untapped reactivity.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to chloronaphthyridines. sigmaaldrich.comwikipedia.orgrsc.org Cobalt-catalyzed reactions, in particular, have shown great promise for the functionalization of electron-deficient N-heterocycles like 2,7-naphthyridines. nih.govacs.org Research on a closely related derivative, 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine, demonstrates that cobalt catalysts can efficiently mediate both alkylations and arylations. nih.govacs.orguni-muenchen.de For example, using CoCl₂, this substrate can be mono-alkylated or bis-arylated with various Grignard reagents in good yields. nih.govacs.org Future work will likely focus on expanding the scope of coupling partners, including those with more complex and functionalized structures, and developing asymmetric coupling methods to introduce chirality.

The differential reactivity of the two chlorine atoms presents an opportunity for regioselective and stepwise functionalization. By carefully controlling reaction conditions or using catalysts with high selectivity, it is possible to sequentially replace the chlorine atoms. This has been demonstrated in the stepwise cross-coupling of a mixed halogenated naphthyridine using successive palladium and cobalt catalysis. acs.org Applying this strategy to this compound would allow for the synthesis of unsymmetrically substituted derivatives, which are otherwise difficult to access.

Beyond standard cross-coupling, exploring reactions like C-H activation to functionalize the pyridine (B92270) ring's carbon-hydrogen bonds directly would represent a significant leap in synthetic efficiency. Additionally, investigating perfluoroalkylation reactions could yield derivatives with unique electronic properties. nih.gov

Table 1: Cobalt-Catalyzed Cross-Coupling Reactions of a 2,7-Naphthyridine (B1199556) Derivative This table summarizes reactions performed on 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine, a model for the reactivity of this compound.

| Entry | Coupling Partner | Catalyst | Product Type | Yield (%) | Reference |

| 1 | 2-Phenylethylmagnesium bromide | 5% CoCl₂ | Monoalkylated | 80% | nih.govacs.org |

| 2 | 4-Trimethylsilylphenylmagnesium bromide | 5% CoCl₂ | Bisarylated | 62% | nih.govacs.org |

| 3 | 4-(Trifluoromethyl)phenylmagnesium bromide | 5% CoCl₂ | Bisarylated | 75% | uni-muenchen.de |

| 4 | 4-(N,N-dimethylamino)phenylmagnesium chloride | 5% CoCl₂ | Bisarylated | 68% | uni-muenchen.de |

Expansion as a Building Block in Advanced Materials Science

The rigid, planar structure and electron-deficient nature of the 2,7-naphthyridine core make it an attractive candidate for applications in materials science. The ability to introduce various functional groups at the 3- and 6-positions via the dichloro precursor allows for the fine-tuning of its electronic and photophysical properties.

Fluorescent Probes: Derivatives of 2,7-naphthyridine have been shown to exhibit strong fluorescence. nih.govacs.org By attaching electron-donating groups to the electron-accepting 2,7-naphthyridine core, it is possible to create molecules with strong intramolecular charge transfer characteristics. nih.govacs.org These compounds can display highly tunable fluorescence, with some derivatives showing quantum efficiencies up to 95% and significant solvatochromism (color change depending on the solvent). nih.govacs.org This makes them excellent candidates for fluorescent probes and sensors. Research has demonstrated 2,7-naphthyridine-based chemosensors for detecting metal ions like Ni²⁺ and for identifying biothiols in biological systems. researchgate.netresearcher.life Future work on 3,6-disubstituted-2,7-naphthyridines will likely focus on creating probes with higher selectivity and sensitivity for specific analytes and for use in bioimaging.

Polymers for Electronics: The conductive properties of certain naphthyridine-containing molecules suggest their potential use in organic electronics. chemshuttle.com The extended π-conjugated system that can be created by polymerizing functionalized 2,7-naphthyridine units could lead to novel organic semiconductors. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The key will be to synthesize stable polymers from 3,6-difunctionalized-2,7-naphthyridine monomers that allow for efficient charge transport.

Molecular Switches: The concept of using individual molecules as components in electronic devices is a major driver of nanotechnology. Halogenated naphthyridines are being investigated as precursors for molecular switches. By creating larger molecules where a 2,7-naphthyridine unit is linked to other photo- or electro-active groups, it may be possible to design systems that can be reversibly switched between two or more stable states. DFT studies have already been used to design novel 2,7-naphthyridine derivatives with potential applications in optical switching. researchgate.net

Integration into Complex Chemical Architectures and Nanosystems

The role of this compound as a fundamental building block extends to the construction of highly complex, three-dimensional structures and nanosystems. Its defined geometry and reactive sites make it an ideal component for creating supramolecular assemblies and intricate organic frameworks.

The rigid 2,7-naphthyridine core can serve as a scaffold to direct the spatial orientation of appended functional groups. This is crucial in the design of synthetic receptors for molecular recognition, where a pre-organized cavity is needed to bind specific guest molecules. The ability to perform stepwise, regioselective substitutions on the dichloro precursor is essential for building such complex hosts. acs.org

In the realm of nanotechnology, 2,7-naphthyridine derivatives could be incorporated into larger systems like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). As a multitopic linker, a difunctionalized 2,7-naphthyridine could connect metal nodes or other organic units to form porous materials with tailored properties for gas storage, separation, or catalysis.

Furthermore, the integration of these heterocyclic units into dendrimers or other complex polymers could lead to materials with unique photophysical or self-assembly properties. The journey from a simple dichlorinated heterocycle to a component in a functional nanodevice or a complex supramolecular machine represents the ultimate future perspective for this compound chemistry.

Q & A

Q. What are the common synthetic routes for preparing 3,6-Dichloro-2,7-naphthyridine?

Methodological Answer: this compound is typically synthesized via alcoholysis of highly chlorinated naphthyridine precursors. For example, 1,3,6,8-tetrachloro-2,7-naphthyridine undergoes selective substitution of chlorine atoms at positions 1 and 8 with methoxy groups under reflux with methanol, yielding 3,6-dichloro-1,8-dimethoxy-2,7-naphthyridine . Further dealkylation or hydrolysis steps may refine the product. Alternative routes involve chlorination of naphthyridinones using phosphorus oxychloride (POCl₃), though regioselectivity depends on the precursor’s substitution pattern .

Key Reaction Parameters:

Q. How is this compound characterized structurally?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR: Distinct signals for chlorine-substituted carbons (e.g., δ ~140–150 ppm in NMR) and aromatic protons (δ ~7.5–8.5 ppm in NMR) .

- IR Spectroscopy: Absence of carbonyl stretches (~1700 cm) confirms complete chlorination of precursor naphthyridinones .

- Mass Spectrometry: Molecular ion peaks at m/z 199.03 (CHClN) .

Contradiction Alert: Discrepancies in spectral data (e.g., unexpected carbonyl signals) may arise from incomplete chlorination; cross-validate with independent syntheses .

Advanced Research Questions

Q. How does regioselectivity impact substitution reactions in this compound?

Methodological Answer: The chlorine atoms at positions 3 and 6 exhibit distinct reactivity due to electronic and steric effects. For instance:

- Nucleophilic Aromatic Substitution (NAS): Position 3 is more reactive toward amines (e.g., benzylamine) under mild conditions (60°C, DMF), while position 6 requires higher temperatures (>100°C) .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling at position 6 is feasible with Pd catalysts, but position 3 often requires directing groups (e.g., pyridyl) for activation .

Q. Table 1: Reactivity Comparison

| Position | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 3 | NAS with benzylamine | 60°C, DMF, 12h | 85–90 |

| 6 | NAS with benzylamine | 120°C, DMF, 24h | 50–60 |

| 6 | Suzuki coupling | Pd(PPh), 80°C | 70–75 |

Q. How can contradictory spectral data in substituted derivatives be resolved?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR bands) arise from:

- Tautomerism: Prototropic shifts in naphthyridine cores can alter spectral profiles. Use deuterated solvents (DMSO-d) and variable-temperature NMR to stabilize tautomers .

- Byproduct Formation: Trace hydrazine derivatives (from incomplete oxidation) may mimic target compounds. Validate purity via HPLC-MS and compare with independently synthesized standards .

Case Study: Hydrogenolysis of 1-chloro-3-phenyl-2,7-naphthyridine yielded ambiguous NMR data due to hydrazino intermediates. Oxidation to 3-phenyl-2,7-naphthyridine resolved discrepancies .

Q. What are the applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a versatile scaffold:

- Antimicrobial Agents: Substitution with triazole or pyridyl groups enhances activity against Gram-positive bacteria (MIC: 0.5–2 µg/mL) .

- Kinase Inhibitors: The dichloro motif chelates metal ions in ATP-binding pockets, as shown in JAK2 inhibition assays (IC: 50 nM) .

Experimental Design Tip: Optimize bioavailability by introducing hydrophilic groups (e.g., carboxylic acids) at position 2 or 7 via hydrolysis .

Q. How does electronic structure influence the optical properties of this compound?

Methodological Answer: The electron-withdrawing chlorine atoms reduce π→π* transition energy, leading to:

Q. Table 2: Key Spectroscopic Parameters

| Technique | Key Observations | Reference |

|---|---|---|

| UV-Vis | λ = 320 nm (MeCN) | |

| Fluorescence | Φ = 0.05 (excitation at 320 nm) | |

| NMR | δ 142.3 ppm (C-3), δ 145.8 ppm (C-6) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.